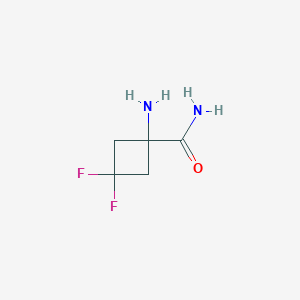
1-Amino-3,3-difluorocyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3,3-difluorocyclobutane-1-carboxamide is a chemical compound with the molecular formula C5H8F2N2O and a molecular weight of 150.13 g/mol . This compound is characterized by the presence of an amino group and a carboxamide group attached to a cyclobutane ring, which is further substituted with two fluorine atoms. It is a versatile compound used in various scientific research fields due to its unique structural properties.
准备方法
The synthesis of 1-amino-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .
Amination and Carboxamidation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-Amino-3,3-difluorocyclobutane-1-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Amino-3,3-difluorocyclobutane-1-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-amino-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The fluorine atoms enhance its stability and bioavailability, making it a valuable compound in drug design .
相似化合物的比较
1-Amino-3,3-difluorocyclobutane-1-carboxamide can be compared with other similar compounds such as:
1-Amino-3-fluorocyclobutane-1-carboxamide: This compound has only one fluorine atom, which may affect its reactivity and stability.
1-Amino-3,3-dichlorocyclobutane-1-carboxamide: The presence of chlorine atoms instead of fluorine can lead to different chemical properties and biological activities.
The unique combination of two fluorine atoms and the cyclobutane ring in this compound makes it distinct and valuable for various applications .
生物活性
1-Amino-3,3-difluorocyclobutane-1-carboxamide (CAS No. 2092577-73-4) is a synthetic compound with the molecular formula C5H8F2N2O and a molecular weight of 150.13 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
The synthesis of this compound typically involves the formation of a cyclobutane ring followed by amination and carboxamidation processes. The compound can undergo various chemical reactions, including oxidation and reduction, which are critical for its application in organic synthesis and medicinal chemistry.
Synthesis Steps:
- Cyclobutane Ring Formation : Utilizes starting materials that facilitate the formation of the cyclobutane structure.
- Amination : Introduction of an amino group (-NH2).
- Carboxamidation : Formation of the carboxamide group (-C(=O)NH2).
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of both amino and carboxamide functional groups allows for hydrogen bonding, which is crucial for binding to biological targets.
Research Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and viral infections .
- Receptor Binding : The compound has shown promise in binding to various receptors, which may lead to modulation of physiological responses. This is particularly relevant in drug design targeting neurological disorders.
Case Study 1: Hepatitis B Virus (HBV) Inhibition
A study explored the efficacy of this compound as a potential inhibitor of HBV replication. The results demonstrated that the compound significantly reduced viral load in vitro, suggesting its potential as a therapeutic agent for chronic HBV infections .
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested against various cancer cell lines. It exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, indicating a promising therapeutic index.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Amino-3-fluorocyclobutane-1-carboxamide | One fluorine atom | Moderate enzyme inhibition |
| 1-Amino-3,3-dichlorocyclobutane-1-carboxamide | Chlorine atoms instead of fluorine | Different reactivity profile |
| This compound | Two fluorine atoms; unique cyclobutane ring | Strong enzyme inhibition; receptor binding |
属性
IUPAC Name |
1-amino-3,3-difluorocyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-4(9,2-5)3(8)10/h1-2,9H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZXWUHSZJDTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














